T4G Dominance over T4 Sulfate in Primary Hepatocyte Metabolism: Quantified Metabolite Proportions
In primary rat hepatocytes (PRH), thyroxine glucuronide (T4G) constitutes 99.1% of total T4 metabolites, compared to only 0.7% for thyroxine sulfate (T4S). In primary human hepatocytes (PHH), T4G remains the dominant metabolite at 69.7%, versus 18.1% for T4S [1]. This demonstrates that T4G is unequivocally the principal Phase II T4 metabolite across species, making it the essential analyte for quantifying T4 conjugation capacity.
| Evidence Dimension | Relative abundance of Phase II T4 metabolites in hepatocyte cultures |
|---|---|
| Target Compound Data | T4G: 99.1% (PRH); 69.7% (PHH) |
| Comparator Or Baseline | T4S: 0.7% (PRH); 18.1% (PHH) |
| Quantified Difference | T4G is 142-fold (PRH) and 3.9-fold (PHH) more abundant than T4S |
| Conditions | Primary rat hepatocytes (PRH) and primary human hepatocytes (PHH) in 2D sandwich culture |
Why This Matters
Procurement of T4G rather than T4S is mandatory for accurate quantification of T4 glucuronidation capacity in hepatocyte-based endocrine disruption and drug metabolism assays.
- [1] Baze A, et al. Comparison of in vitro thyroxine (T4) metabolism between Wistar rat and human hepatocyte cultures. Toxicol In Vitro. 2024 Apr;96:105763. View Source
